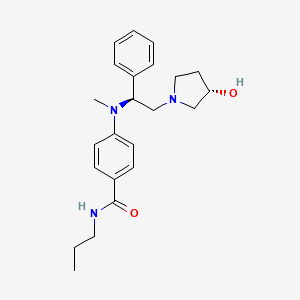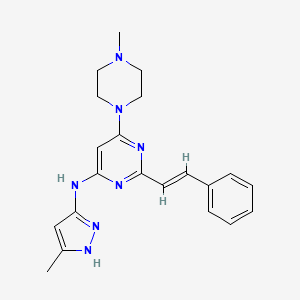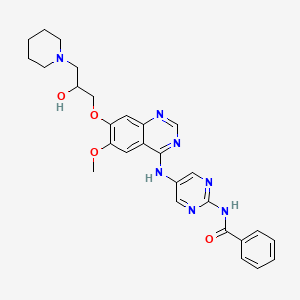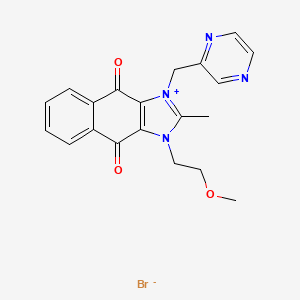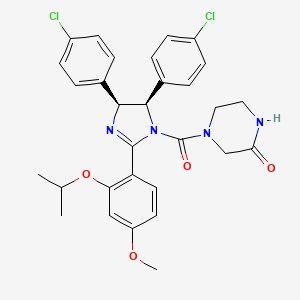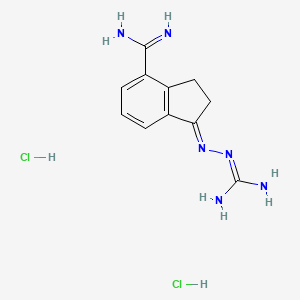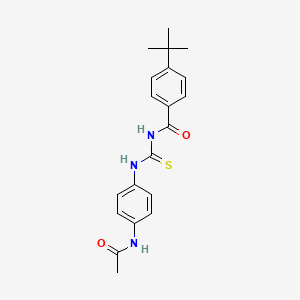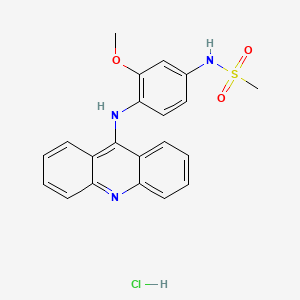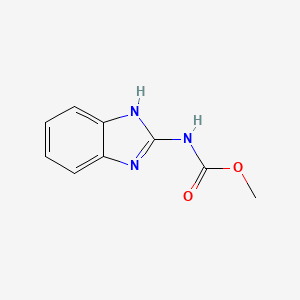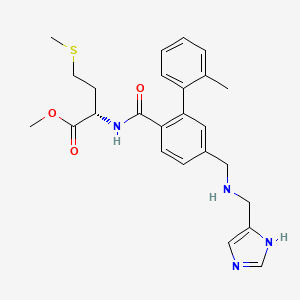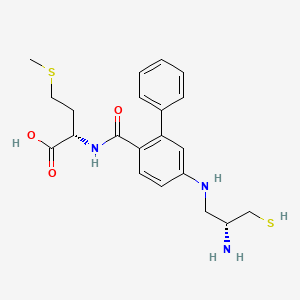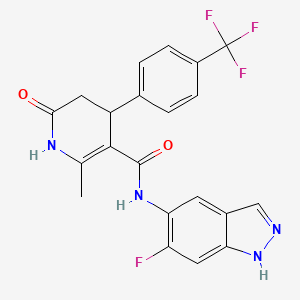
GSK429286A
概述
描述
GSK429286A 是一种选择性抑制Rho相关激酶的药物,专门针对 ROCK1 和 ROCK2。这些激酶在各种细胞过程中发挥着至关重要的作用,包括收缩、运动、增殖和凋亡。 This compound 由于其高度选择性和效力,在科学研究中显示出巨大潜力 .
科学研究应用
GSK429286A 在科学研究中具有广泛的应用,包括:
化学: 用作研究 ROCK1 和 ROCK2 在各种化学反应中的作用的工具化合物。
生物学: 研究其对细胞运动、增殖和凋亡的影响。
医学: 探索其在高血压和癌症等疾病中的潜在治疗应用。
工业: 用于开发针对 ROCK1 和 ROCK2 的新药 .
作用机制
GSK429286A 通过选择性抑制 ROCK1 和 ROCK2 来发挥作用。它与这些激酶的活性位点结合,阻止它们与下游底物的相互作用。 这种抑制导致 MYPT 在 Thr850 处的磷酸化减少,影响各种细胞过程,如收缩和运动 .
生化分析
Biochemical Properties
GSK429286A plays a significant role in biochemical reactions. It interacts with enzymes such as ROCK1 and ROCK2 . The nature of these interactions is inhibitory, with IC50 values of 14 nM and 63 nM for ROCK1 and ROCK2, respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways . For instance, it has been found to upregulate gene expression of LIF, SOCS3, RRAD, NOTCH3, TNF, CXCL1, VDR, IL6, and THBS2, which are targets of a number of signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by selectively inhibiting ROCK1 and ROCK2 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows stability and does not degrade significantly
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, oral administration of this compound at single doses of 3-30 mg/kg dramatically reduces mean arterial pressure in the spontaneously hypertensive rats (SHRs) in a dose-dependent manner .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of ROCK1 and ROCK2
准备方法
合成路线和反应条件
GSK429286A 通过多步合成过程合成,涉及关键中间体的形成。合成从制备 N-(6-氟-1H-吲唑-5-基)-6-甲基-2-氧代-4-[4-(三氟甲基)苯基]-3,4-二氢-1H-吡啶-5-甲酰胺开始。 然后将该中间体在各种反应条件下,包括加热和超声处理,以获得最终产物 .
工业生产方法
This compound 的工业生产涉及优化合成路线,以确保高产率和纯度。该化合物通常以固体形式生产,并储存在 -20°C 下以保持稳定性。 生产过程中还考虑了在 DMSO 和乙醇中的溶解度,以促进其在各种应用中的使用 .
化学反应分析
反应类型
GSK429286A 经历了几种类型的化学反应,包括:
抑制反应: 它通过与它们的活性位点结合来抑制 ROCK1 和 ROCK2。
常用试剂和条件
试剂: DMSO、乙醇和其他溶剂通常用于溶解 this compound。
主要形成的产物
涉及 this compound 的反应形成的主要产物是抑制 ROCK1 和 ROCK2 的活性,从而导致对细胞过程的下游影响 .
相似化合物的比较
类似化合物
Y-27632: 另一种 ROCK 抑制剂,但与 GSK429286A 相比选择性较低。
H-1152: 功能相似,但在选择性和效力方面有所不同。
GSK269962A: 具有相似的抑制特性,但具有不同的药代动力学特征 .
独特性
This compound 因其对 ROCK1 和 ROCK2 的高度选择性而脱颖而出,使其成为研究中的宝贵工具。 其改善的口服生物利用度和效力进一步增强了其在各种科学研究中的适用性 .
属性
IUPAC Name |
N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIIUAHHAZEXEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463946 | |
| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864082-47-3 | |
| Record name | N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 864082-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Rho-15?
A1: Rho-15 (GSK429286A) primarily targets Rho-associated protein kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes like cell motility, proliferation, and apoptosis. []
Q2: What are the downstream consequences of inhibiting ROCK2 with Rho-15?
A2: Inhibiting ROCK2 with Rho-15 can lead to a variety of downstream effects, including:
- Reduced phosphorylation of myosin light chain (MLC): ROCK2 phosphorylates MLC, promoting its activity and leading to smooth muscle contraction. Rho-15 inhibits this process. [, ]
- Altered actin cytoskeleton dynamics: ROCK2 regulates the actin cytoskeleton, influencing cell shape, migration, and adhesion. Rho-15 can disrupt these processes. [, ]
- Modulation of gene expression: ROCK2 can indirectly regulate gene expression by impacting transcription factors and signaling pathways. Rho-15 may influence gene expression profiles. [, ]
Q3: How does Rho-15's interaction with ROCK2 differ from other ROCK inhibitors?
A3: Rho-15 demonstrates selectivity for ROCK2 over ROCK1, unlike some other ROCK inhibitors like Y-27632 and H-1152. [] This selectivity is valuable for dissecting the specific roles of ROCK2 in biological processes.
Q4: What is the molecular formula and weight of Rho-15?
A4: The molecular formula of Rho-15 is C21H14F4N4O2, and its molecular weight is 430.37 g/mol.
Q5: Is there any available spectroscopic data for Rho-15?
A5: Specific spectroscopic data for Rho-15 is limited in the provided research papers. Further research or access to chemical databases may provide additional information.
Q6: How do structural modifications of Rho-15 affect its activity?
A6: While the provided research primarily focuses on Rho-15 itself, studies with chimeric Rho proteins, generated by swapping domains between different phages, highlight the importance of specific segments for DNA binding and protein-protein interactions. [] Further investigations are necessary to fully elucidate the SAR of Rho-15.
Q7: What is known about the stability of Rho-15 under different conditions?
A7: The provided research does not extensively cover the stability of Rho-15. Understanding its stability profile would be crucial for developing suitable formulations and storage conditions.
Q8: What is the pharmacokinetic profile of Rho-15 in animal models?
A8: A bioanalytical method using high-performance liquid chromatography-tandem mass spectrometry has been developed and validated for quantifying KD025 (SLx-2119), a selective ROCK2 inhibitor, in rat plasma, showcasing its applicability for pharmacokinetic studies. [] This method might be adaptable for studying the pharmacokinetics of Rho-15 in preclinical settings.
Q9: How does Rho-15's in vivo activity relate to its pharmacodynamic properties?
A9: The research papers provided do not offer detailed insights into the pharmacodynamics of Rho-15. Further research is needed to understand the relationship between its in vivo activity and its effects on specific biological processes.
Q10: Are there any cell-based assays or animal models used to evaluate Rho-15's efficacy?
A10: The provided research does not present specific data on Rho-15's efficacy in cell-based assays or animal models. Designing and conducting such studies would be crucial for assessing its therapeutic potential.
Q11: What is known about the toxicity and safety profile of Rho-15?
A11: As the research primarily focuses on the molecular mechanisms and interactions of Rho-15, detailed toxicity and safety data are not extensively discussed. Further studies are required to comprehensively assess its safety profile.
Q12: Are there any specific drug delivery strategies being explored for Rho-15?
A12: The provided research does not delve into specific drug delivery strategies for Rho-15. Exploring targeted delivery approaches could enhance its efficacy and potentially reduce off-target effects.
Q13: Have any biomarkers been identified to predict Rho-15's efficacy or monitor treatment response?
A13: The available research does not discuss specific biomarkers associated with Rho-15's efficacy or treatment response. Identifying such biomarkers would be valuable for patient stratification and personalized medicine approaches.
Q14: What is the connection between Rho-15 and Escherichia coli?
A14: The term "Rho-15" is also used to refer to a temperature-sensitive mutation in the rho gene of Escherichia coli. This mutation affects the Rho factor, a protein crucial for transcription termination. [, , , , , , ]
Q15: How does the rho-15 mutation impact E. coli?
A15: The rho-15 mutation in E. coli can lead to:
- Defective transcription termination: Rho-dependent termination sites are less effective, leading to readthrough transcription. [, , , , ]
- Altered gene expression: The transcription termination defect can influence the expression of various genes. [, , , ]
- Temperature sensitivity: The mutant Rho protein is often less stable at higher temperatures, leading to a temperature-sensitive phenotype. [, , , ]
Q16: How does the rho-15 mutation relate to methionine auxotrophy?
A16: Research has shown that the rho-15 mutation in a specific E. coli strain (DW319 ilv lacZ::IS1) results in a temperature-sensitive methionine auxotrophy. [] The exact mechanism linking the rho-15 mutation and methionine biosynthesis requires further investigation.
Q17: Can the rho-15 mutation be suppressed?
A17: Yes, studies have identified suppressor mutations in the rpoB gene (encoding the beta subunit of RNA polymerase) that can restore transcription termination in rho-15 mutant strains. [, , ] These findings highlight the interplay between Rho and RNA polymerase during transcription termination.
Q18: How does the rho-15 mutation affect plasmid compatibility in E. coli?
A18: The rho-15 mutation has been shown to impact plasmid compatibility in E. coli. Specifically, it can lead to incompatibility with plasmids like pBR322, potentially due to altered transcription patterns and the expression of plasmid-encoded proteins like Rom. []
Q19: What is the relationship between the rho-15 mutation and DNA superhelicity?
A19: Research suggests that the rho-15 mutation can affect DNA superhelicity in E. coli, leading to reduced negative supercoiling of plasmid DNA. [, , ] This effect might be linked to altered interactions between Rho, RNA polymerase, and DNA during transcription.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

